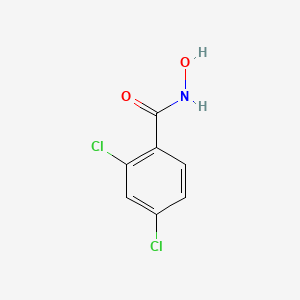![molecular formula C11H7ClO4S B11995659 2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- CAS No. 61942-49-2](/img/structure/B11995659.png)
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- is an organic compound with the molecular formula C11H7ClO2. It is a derivative of furfural, featuring a furan ring substituted with a 4-chlorophenylsulfonyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of 5-formyl-2-furanboronic acid with 1-bromo-4-chlorobenzene in the presence of a palladium catalyst. The reaction is carried out in a mixture of DME (dimethoxyethane) and ethanol, with sodium carbonate as a base. The mixture is stirred at 60°C for 2 hours and then cooled to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 5-[(4-chlorophenyl)sulfonyl]-2-furancarboxylic acid.
Reduction: 5-[(4-chlorophenyl)sulfonyl]-2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chlorophenylsulfonyl group may enhance the compound’s binding affinity and specificity towards certain biological targets, contributing to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chlorophenyl)furfural: A closely related compound with similar structural features but lacking the sulfonyl group.
2-Furancarboxaldehyde, 5-(4-chlorophenoxy)-: Another derivative with a chlorophenoxy group instead of the chlorophenylsulfonyl group.
Uniqueness
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
61942-49-2 |
|---|---|
Fórmula molecular |
C11H7ClO4S |
Peso molecular |
270.69 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)sulfonylfuran-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClO4S/c12-8-1-4-10(5-2-8)17(14,15)11-6-3-9(7-13)16-11/h1-7H |
Clave InChI |
QUPQXBHYBOKBOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995589.png)
![4-{[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11995601.png)

![5-(4-methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995605.png)
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11995612.png)
![7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995619.png)

![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11995624.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[2-chloro-4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11995642.png)


